2-[(Pyridazin-3-yl)amino]ethan-1-ol
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Overview
Description
2-[(Pyridazin-3-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . . This compound contains a pyridazine ring, which is a six-membered heterocyclic ring with two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s worth noting that similar compounds, such as 6-aryl-3(2h)-pyridazinone derivatives, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2-[(Pyridazin-3-yl)amino]ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of pyridazine with ethanolamine under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-[(Pyridazin-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(Pyridazin-3-yl)amino]ethan-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridazine derivatives, including this compound, have shown potential as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, and antiulcer agents . Additionally, it has applications in the agrochemical industry as a component of herbicides and pesticides .
Comparison with Similar Compounds
2-[(Pyridazin-3-yl)amino]ethan-1-ol can be compared with other pyridazine derivatives such as pyridazinone and pyridazine-3-one . These compounds share a similar core structure but differ in their substituents and functional groups. Pyridazinone, for example, contains an additional oxygen atom in the ring, which can significantly alter its chemical properties and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and applications .
Properties
IUPAC Name |
2-(pyridazin-3-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMHQQXWCGRSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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